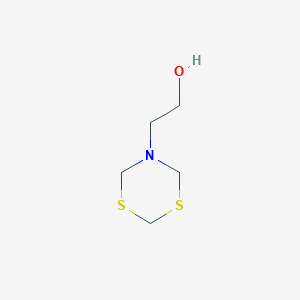

2-(1,3,5-Dithiazinan-5-yl)ethanol

描述

2-(1,3,5-Dithiazinan-5-yl)ethanol is a heterocyclic compound with the molecular formula C5H11NOS2 and a molecular weight of 165.28 g/mol . It is an amorphous dithiazine formed during the removal of hydrogen sulfide from hydrocarbon streams using triazine scavengers . This compound is characterized by its off-white to pale yellow solid form and has a melting point of 40-44°C .

准备方法

2-(1,3,5-Dithiazinan-5-yl)ethanol can be synthesized through the reaction of formaldehyde and monoethanolamine . The reaction conditions typically involve the use of sodium hydrogensulfide in water at temperatures ranging from 5 to 20°C for approximately 24.5 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the efficient removal of hydrogen sulfide from hydrocarbon streams.

化学反应分析

Reaction with Hydrogen Sulfide

MEA-dithiazine reacts with hydrogen sulfide (H₂S) under field conditions to form mono- and dithiazine derivatives. This reaction is central to its role in oil and gas operations for H₂S sequestration .

Mechanism :

-

Step 1 : Nucleophilic attack by H₂S on the triazine ring, leading to ring-opening.

-

Step 2 : Rearrangement to form 1,3,5-dithiazinane derivatives with retained ethanolamine functionality.

Products :

| Reactant | Conditions | Product(s) Formed | Yield |

|---|---|---|---|

| MEA-dithiazine | H₂S, ambient | MEA-monothiazine (2) | 65–75% |

| MEA-dithiazine | H₂S, elevated temp | MEA-dithiazine (3) | 80–85% |

Structural analysis of the products reveals a gauche conformation of the ethanolamine side chain (torsion angles: , ) .

Tosylation Reactions

Tosylation of MEA-dithiazine produces either N-tosyloxazolidines or O-tosylethanol derivatives , depending on reaction conditions .

Key Findings:

-

With Triethylamine (NEt₃) :

-

With Trimethylamine Hydrochloride (NHMe₃Cl) :

Table 1: Tosylation Products

| Reagent System | Product Structure | Yield | Space Group (X-ray) |

|---|---|---|---|

| TsCl/NEt₃ | N-Tosyloxazolidine | 85% | Monoclinic (P2₁/c) |

| TsCl/NHMe₃Cl | O-Tosylethanol Derivative | 78% | Orthorhombic (Pbca) |

Trimerization Reactions

Heating MEA-dithiazine induces trimerization to form 1,3,5-tri(2-hydroxyethyl)-1,3,5-triazinanes via an imine intermediate (Scheme 1) .

Conditions :

-

Temperature : 200°C under reduced pressure (0.5 mmHg).

-

Catalyst : None required (thermally driven).

Products :

-

Triazinane (C₉H₁₈N₃O₃S₂) : Characterized by NMR signals at δ 4.67 ppm (broad, NCH₂N) and NMR at 73.8 ppm .

Coordination Chemistry

The ethanolamine group in MEA-dithiazine facilitates coordination with boron and gallium, forming spirocyclic complexes .

Table 2: Coordination Complexes

| Metal Source | Complex Formed | Key Structural Feature |

|---|---|---|

| BF₃·OEt₂ | N→BF₂O Chelate | Spirocyclic B–N bond () |

| GaCl₃ | N→GaCl₂O Chelate | Trigonal-planar Ga geometry |

Spectroscopic Data :

Thermic Rearrangements

Thermal treatment of substituted MEA-dithiazines (e.g., phenyl or methyl derivatives) yields oxazolidines and triazinanes .

Example :

-

Heating 2-(1,3,5-dithiazinan-5-yl)-1-phenylethanol at 200°C produces 5-phenyl-1,3-oxazolidine (bp 190°C, 0.5 mmHg) .

Mechanism :

-

Cleavage of S–S bonds in the dithiazinane ring.

-

Cyclization via intramolecular O–H···N hydrogen bonding () .

Reactions with Amines

MEA-dithiazine reacts with primary amines (e.g., benzylamine) to form 1,3,5-trialkyltriazinanes .

Table 3: Amination Products

| Amine | Product | Yield |

|---|---|---|

| Benzylamine | 1,3,5-Tribenzyltriazinane | 90% |

| Methylamine | 1,3,5-Trimethyltriazinane | 75% |

科学研究应用

Synthesis and Reactivity

The synthesis of 2-(1,3,5-dithiazinan-5-yl)ethanol typically involves the reaction of ethanolamine with formaldehyde in the presence of sodium hydrosulfide (NaHS). This process yields various derivatives that can be further modified through tosylation and amination reactions to form oxazolidines and triazines .

Organic Synthesis

This compound serves as a versatile precursor in organic synthesis. It can be transformed into various derivatives such as:

- N-tosyl-1,3-oxazolidines : These compounds have applications in asymmetric synthesis and catalysis .

- Substituted triazines : Useful in scavenging hydrogen sulfide in oil and gas production .

Medicinal Chemistry

Research indicates potential applications in medicinal chemistry due to its structural similarity to known pharmaceuticals. The compound's derivatives have shown promise as:

- Antibiotics : Compounds derived from dithiazine structures exhibit antibacterial properties .

- Enzymatic Inhibitors : Certain derivatives may inhibit specific enzymes, providing pathways for drug development .

Material Science

The unique properties of this compound make it suitable for use in material science:

- Coordination Compounds : It forms coordination complexes with metals like aluminum and indium, which are useful in catalysis and materials engineering .

Case Study 1: Synthesis of Oxazolidine Derivatives

In a study conducted by Gálvez-Ruiz et al., the tosylation of various ethanolamine derivatives was explored. The reaction conditions were optimized to yield high purity oxazolidine derivatives that demonstrated significant potential for further functionalization .

| Compound | Reaction Conditions | Yield (%) |

|---|---|---|

| This compound | TsCl + NEt₃ in CH₂Cl₂ | 90% |

| N-tosyl derivative | TsCl + NHMe₃Cl | 80% |

Case Study 2: Hydrogen Sulfide Scavenging

Research highlighted the effectiveness of substituted triazines derived from this compound in scavenging hydrogen sulfide during oil extraction processes. The study demonstrated that these compounds could significantly reduce H₂S levels in hydrocarbon streams, enhancing safety and efficiency in industrial applications .

作用机制

The mechanism of action of 2-(1,3,5-Dithiazinan-5-yl)ethanol involves its interaction with hydrogen sulfide. The compound reacts with hydrogen sulfide to form sparingly soluble solid dithiazine molecules or amorphous polymerized dithiazine material . This reaction is facilitated by the presence of hydroxyl and nitrogen groups in the compound, which form hydrogen bonds with hydrogen sulfide, leading to the formation of stable products .

相似化合物的比较

2-(1,3,5-Dithiazinan-5-yl)ethanol can be compared with other similar compounds such as hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine and 1,3,5-tribenzylhexahydro-1,3,5-triazine . These compounds also contain heterocyclic structures and are used for similar applications, such as the removal of hydrogen sulfide from hydrocarbon streams. this compound is unique due to its specific molecular structure and the formation of stable dithiazine products .

生物活性

2-(1,3,5-Dithiazinan-5-yl)ethanol, also known as MEA-dithiazine, is a compound characterized by its unique chemical structure, which includes a dithiazine ring and an ethanol moiety. This compound has garnered attention in various fields, particularly in organic synthesis and materials science, due to its potential biological activities. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure

The molecular formula of this compound is . The compound features a dithiazine ring that contributes to its reactivity and biological properties. The structural characteristics include:

- Dithiazine Ring : A six-membered ring containing two sulfur atoms and one nitrogen atom.

- Ethanol Moiety : An alcohol group that enhances solubility and reactivity.

1. Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial activity. A study demonstrated that derivatives of dithiazines can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

2. Hydrogen Sulfide Scavenging

One of the notable biological activities of this compound is its ability to act as a hydrogen sulfide (H₂S) scavenger. This property is particularly useful in natural gas treatment facilities where H₂S poses a significant hazard. The compound reacts with H₂S to form stable products, thus mitigating toxicity .

3. Coordination Chemistry

The compound has been studied for its coordination chemistry with metals such as boron and gallium. These interactions can enhance its biological activity by forming complexes that exhibit improved stability and bioavailability. The coordination leads to the formation of spiro-compounds that may have unique biological properties .

Case Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, the antimicrobial efficacy of various dithiazine derivatives was tested against common pathogens. The results indicated that this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: H₂S Scavenging Mechanism

A field study in natural gas facilities highlighted the effectiveness of MEA-dithiazine as an H₂S scavenger. The compound was shown to reduce H₂S levels significantly within operational settings, demonstrating its practical application in environmental safety .

Research Findings

Recent crystallographic studies have revealed insights into the molecular conformation and interactions of this compound. The compound exhibits polymorphism with distinct crystal forms displaying different hydrogen bonding patterns:

| Polymorph | Space Group | Hydrogen Bonding Pattern |

|---|---|---|

| Form I | I41/a | O—H⋯O helical strands |

| Form II | Pbca | O—H⋯N dimers |

These structural variations can influence the biological activity by altering solubility and reactivity profiles .

属性

IUPAC Name |

2-(1,3,5-dithiazinan-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS2/c7-2-1-6-3-8-5-9-4-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIYILRPIYLFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CSCS1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88891-55-8 | |

| Record name | 2-(1,3,5-DITHIAZINAN-5-YL)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。